molecular formula C22H21NO5 B2587841 rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylicacid CAS No. 2287239-73-8

rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylicacid

Cat. No.: B2587841
CAS No.: 2287239-73-8
M. Wt: 379.412
InChI Key: MEATZMKQWGEYFJ-MISYRCLQSA-N
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Description

The compound rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid is a complex organic molecule featuring a hexahydro-furo-pyrrole core structure. This compound is notable for its incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid typically involves multiple steps, including the formation of the hexahydro-furo-pyrrole core and the introduction of the Fmoc protecting group. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can modify the compound’s structure and reactivity.

    Substitution: The replacement of one functional group with another, which can be used to introduce new functionalities or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc protecting group is particularly useful in peptide synthesis, where it protects amine groups during the formation of peptide bonds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, protein folding, and other biochemical processes. Its unique structure allows it to interact with various biological molecules, making it a valuable tool for probing biological systems.

Medicine

In medicine, this compound may be investigated for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the areas of enzyme inhibition and receptor modulation.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for a variety of industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under specific conditions, revealing reactive amine groups that can form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norleucine
  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Uniqueness

What sets rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid apart from similar compounds is its unique hexahydro-furo-pyrrole core structure. This core provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3S,3aS,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-21(25)19-12-27-20-10-23(9-17(19)20)22(26)28-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-20H,9-12H2,(H,24,25)/t17-,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEATZMKQWGEYFJ-MISYRCLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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